molecular formula C3H5Cl3O B165160 1,1,1-Trichloro-2-propanol CAS No. 76-00-6

1,1,1-Trichloro-2-propanol

Cat. No.: B165160
CAS No.: 76-00-6
M. Wt: 163.43 g/mol
InChI Key: HCMBPASAOZIEDZ-UHFFFAOYSA-N
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Description

Historical Context of Research on Chlorinated Tertiary Alcohols

The investigation into chlorinated organic compounds expanded significantly in the 19th century, leading to the synthesis and characterization of various new substances. Within this landscape, the study of chlorinated alcohols, and specifically tertiary alcohols, carved out a unique niche. The synthesis of these compounds often involved the reaction of ketones or aldehydes with chlorinated alkanes in the presence of a base.

A pivotal moment in this field was the first synthesis of 1,1,1-Trichloro-2-methyl-2-propanol in 1881 by the German chemist Conrad Willgerodt. wikipedia.orgdocsity.comwikipedia.org Willgerodt discovered that Chlorobutanol (B1668791) could be formed through the reaction of chloroform (B151607) with acetone (B3395972) in the presence of potassium hydroxide (B78521) or sodium hydroxide. wikipedia.orgdocsity.com This reaction represented a simple nucleophilic addition to a carbonyl group, a fundamental concept in organic chemistry. nih.govhrpatelpharmacy.co.in

The broader context of this era's organic chemistry includes related named reactions that utilized similar precursors. For instance, the Reimer-Tiemann reaction, discovered in the 1870s, involved the reaction of phenol (B47542) with chloroform in a basic solution to produce hydroxyaldehydes. mdpi.com Later, the Bargellini reaction, first reported in the early 20th century, also utilized chloroform and acetone in the presence of a base, often with a phenol, to create α-aryloxyisobutyric acids. mdpi.com

The characterization of alcohols was also a key area of research. While modern spectroscopic methods were not yet available, chemical tests were developed to differentiate between alcohol classes. The Lucas test, developed by Howard Lucas in 1930, used a solution of zinc chloride in concentrated hydrochloric acid to distinguish between primary, secondary, and tertiary alcohols based on their reaction rate to form alkyl halides. wikipedia.org Tertiary alcohols, like Chlorobutanol, react almost immediately due to the stability of the intermediate tertiary carbocation, a principle that underscores their distinct reactivity. wikipedia.org

Significance of 1,1,1-Trichloro-2-methyl-2-propanol (Chlorobutanol) in Chemical Sciences

Chlorobutanol (1,1,1-Trichloro-2-methyl-2-propanol) holds a notable position in the chemical sciences due to its straightforward synthesis, distinct properties, and utility in various research and analytical applications.

Synthesis and Purification

The primary method for synthesizing Chlorobutanol remains the one first described by Willgerodt: the base-catalyzed nucleophilic addition of chloroform to acetone. wikipedia.orghrpatelpharmacy.co.insciencemadness.orguomustansiriyah.edu.iq The reaction is typically carried out at low temperatures, and the product can be purified through recrystallization or sublimation. wikipedia.orgsciencemadness.org

ReactantsCatalystProductReaction Type
Acetone (CH₃COCH₃) and Chloroform (CHCl₃)Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)1,1,1-Trichloro-2-methyl-2-propanol (CCl₃C(OH)(CH₃)₂)Nucleophilic Addition

Physicochemical Properties

Chlorobutanol is a white, crystalline, volatile solid with a distinct camphor-like odor. wikipedia.orgsciencemadness.orguomustansiriyah.edu.iq It is slightly soluble in water but freely soluble in alcohol and acetone. sciencemadness.orguomustansiriyah.edu.iquoanbar.edu.iq Its physical and chemical characteristics are well-documented.

PropertyValue
IUPAC Name1,1,1-Trichloro-2-methylpropan-2-ol wikipedia.orguomustansiriyah.edu.iq
Chemical FormulaC₄H₇Cl₃O wikipedia.org
Molar Mass177.45 g·mol⁻¹ wikipedia.org
AppearanceWhite, volatile solid wikipedia.org
OdorCamphor-like wikipedia.orgsciencemadness.org
Melting Point95–99 °C wikipedia.orgsciencemadness.org
Boiling Point167 °C wikipedia.orgsciencemadness.orgmerckmillipore.com
Solubility in WaterSlightly soluble wikipedia.orguoanbar.edu.iq
Solubility in Organic SolventsSoluble in acetone wikipedia.orgsciencemadness.org and freely soluble in alcohol uomustansiriyah.edu.iquoanbar.edu.iq

Chemical Reactivity and Applications

As a tertiary alcohol, Chlorobutanol is resistant to oxidation under standard conditions, a characteristic that distinguishes it from primary and secondary alcohols. savemyexams.com When heated to decomposition, it emits toxic fumes of hydrogen chloride. nih.gov

In synthetic organic chemistry, Chlorobutanol serves as a useful intermediate. For example, in what is known as the Bargellini reaction, it can be treated with a base to generate a gem-dichloroepoxide intermediate, which can then be intercepted by various nucleophiles. mdpi.com Research has also shown its utility in converting benzisoxazole into α-aryloxyisobutyric acid. sigmaaldrich.com

The compound's stability and distinct chemical signature make it valuable in analytical chemistry. It is employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the analysis of genotoxic impurities in pharmaceuticals. Furthermore, it is used as a certified reference material for the quantification of analytes in various formulations using chromatographic techniques. sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trichloropropan-2-ol
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InChI

InChI=1S/C3H5Cl3O/c1-2(7)3(4,5)6/h2,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HCMBPASAOZIEDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90870395
Record name 1,1,1-Trichloropropan-2-ol
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Molecular Weight

163.43 g/mol
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CAS No.

76-00-6
Record name 1,1,1-Trichloro-2-propanol
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Record name 1,1,1-Trichloro-2-propanol
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Record name 1,1,1-Trichloropropan-2-ol
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Record name 1,1,1-trichloropropan-2-ol
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Record name 1,1,1-TRICHLORO-2-PROPANOL
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Advanced Synthesis and Reaction Pathways of 1,1,1 Trichloro 2 Methyl 2 Propanol Chlorobutanol

Elucidation of Synthetic Mechanisms

The primary route for synthesizing 1,1,1-Trichloro-2-methyl-2-propanol is through the nucleophilic addition of chloroform (B151607) to acetone (B3395972). tpcj.orgchemeurope.comdocsity.com This reaction is fundamental in organic chemistry and relies on the generation of a potent nucleophile to attack the carbonyl group of a ketone.

Mechanistic Pathways of Nucleophilic Addition ReactionsThe synthesis of chlorobutanol (B1668791) is a classic example of a nucleophilic addition reaction.tpcj.orgThe mechanism is initiated by a strong base, typically potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH).chemeurope.comdocsity.comThe process unfolds as follows:

Generation of the Nucleophile: The hydroxide ion (OH⁻) from the base abstracts the acidic proton from a chloroform (CHCl₃) molecule. This deprotonation generates the trichloromethyl anion (:CCl₃⁻). This anion is a powerful nucleophile due to its negative charge and the inductive effect of the three chlorine atoms.

Nucleophilic Attack: The newly formed trichloromethyl anion attacks the electrophilic carbonyl carbon of the acetone molecule (CH₃COCH₃). tpcj.org The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tertiary alkoxide intermediate, specifically the 1,1,1-trichloro-2-methyl-2-propoxide ion.

Protonation: The alkoxide intermediate is subsequently protonated, typically by a water molecule formed in the initial step or by the alcohol solvent if one is used, to yield the final product, 1,1,1-trichloro-2-methyl-2-propanol. uomustansiriyah.edu.iq

This reaction sequence results in the formation of a carbon-carbon bond between the chloroform-derived carbon and the acetone-derived carbonyl carbon. tpcj.org

Influence of Catalysis on Reaction Outcomes (e.g., Basic Catalysis, Lewis Acid Catalysis)Catalysis is critical for the successful synthesis of chlorobutanol, with basic catalysis being the standard and essential method.

Basic Catalysis: The reaction is fundamentally base-driven. chemeurope.com Without a base such as potassium hydroxide or sodium hydroxide, the reaction between acetone and chloroform does not proceed because chloroform is not sufficiently nucleophilic on its own. sciencemadness.org The base's role is to generate the trichloromethyl anion, the key reactive intermediate. tpcj.org The use of alcoholic KOH can accelerate the reaction towards the formation of chlorobutanol. docsity.comuomustansiriyah.edu.iq In this process, potassium chloride (KCl) is often formed as a precipitate, which is removed by filtration. uomustansiriyah.edu.iqscribd.com

Optimization Strategies for Synthesis

Traditional laboratory-scale synthesis of chlorobutanol often suffers from low yields, sometimes reported in the range of 14% to 40%. tpcj.org Consequently, research has focused on optimizing reaction conditions to improve efficiency and product output.

Reflux and Evaporation Techniques for Enhanced YieldOne effective optimization strategy involves modifying the heating and purification steps. A study demonstrated a significant improvement in yield by implementing reflux heating followed by a specific evaporation technique.tpcj.orgThis optimized method improved the synthesis yield by 20% compared to a referenced method.tpcj.org

Key modifications include:

Reflux Heating: The reaction mixture is heated under reflux, which allows the reaction to proceed at a constant, elevated temperature without loss of volatile reactants like acetone. tpcj.org

Spontaneous Evaporation: After the reaction, the container is left open to allow for the spontaneous evaporation of any unreacted acetone. tpcj.org

Crystallization: The resulting residue is mixed with ice water to precipitate the product as white crystals of Chlorobutanol Hemihydrate, which are then filtered, dried, and recrystallized from a small volume of ethanol. tpcj.org

ParameterReferenced MethodOptimized Method
Reaction Time 2 hoursNot specified, involves reflux
Temperature -5 °CReflux heating
Purification Distillation of excess acetoneSpontaneous evaporation of acetone
Reported Yield Improvement Baseline+20%

A comparative overview of synthesis methods for 1,1,1-Trichloro-2-methyl-2-propanol, based on reported findings. tpcj.org

Industrial Scaling Considerations and Hydrogen Chloride Recycling MethodologiesOn an industrial scale, the efficiency and environmental impact of a chemical process are paramount. While the primary synthesis of chlorobutanol does not produce hydrogen chloride (HCl), the overall manufacturing ecosystem for chlorinated compounds, including the production of starting materials like chloroform, often generates significant amounts of HCl as a byproduct.electrochem.orgresearchgate.net

Managing this HCl is a critical industrial consideration. Instead of treating it as waste, modern industrial strategies focus on recycling it. sumitomo-chem.co.jp Effective HCl recycling improves the economic viability and sustainability of the entire production chain. electrochem.org Key methodologies include:

Catalytic Oxidation (Deacon Process): Gaseous HCl is oxidized with oxygen over a catalyst at high temperatures (400-450 °C) to produce chlorine (Cl₂) and water. electrochem.org This recovered chlorine can be reused in upstream processes. sumitomo-chem.co.jp

Electrolysis: An alternative method involves the electrolysis of aqueous hydrochloric acid. electrochem.org More advanced techniques use an oxygen-depolarized cathode (ODC) to reduce the energy consumption of the process significantly. sumitomo-chem.co.jp This electrochemical route converts HCl directly into chlorine and hydrogen gas. electrochem.org

These recycling loops are crucial for creating a circular economy in the chemical industry, reducing the need for raw chlorine production via brine electrolysis and minimizing environmental discharge. sumitomo-chem.co.jp

Chemical Transformation and Derivatization Reactions

1,1,1-Trichloro-2-methyl-2-propanol is a tertiary alcohol, but the presence of the trichloromethyl group influences its reactivity, allowing it to participate in several chemical transformations and serve as a precursor for various derivatives.

Upon heating to decomposition, chlorobutanol can produce toxic fumes, including hydrogen chloride gas and carbon oxides. anmol.org It can also undergo reactions involving its hydroxyl group or leading to molecular rearrangements.

Notable derivatization reactions include:

Phosphorylation: It can react to form organophosphate esters, such as 1,1,1-Trichloro-2-methylpropyl-2-phosphoric Acid. acs.org

Conversion of Heterocycles: Chlorobutanol has been used to convert benzisoxazole into α-aryloxyisobutyric acid. sigmaaldrich.comsigmaaldrich.com

Formation of Eutectics: It forms a eutectic mixture with dimethyl sulfone. This mixture is noted for its high solubilizing ability and good solvent removal rate, making it suitable as a medium for freeze-drying. sigmaaldrich.comsigmaaldrich.com

Conversion to Isocyanates: Like other alcohols, it can potentially be converted to its corresponding isocyanate through reactions with reagents like 2,4,6-trichloro uomustansiriyah.edu.iqtu.edu.iqtriazine and a cyanate (B1221674) salt. tubitak.gov.tr

Reactant(s)Product/Transformation
Heat (decomposition)Carbon oxides, Hydrogen chloride gas anmol.org
Phosphorylating agent1,1,1-Trichloro-2-methylpropyl-2-phosphoric Acid acs.org
Benzisoxazoleα-Aryloxyisobutyric acid sigmaaldrich.comsigmaaldrich.com
Dimethyl sulfoneEutectic mixture sigmaaldrich.comsigmaaldrich.com

A summary of selected chemical transformations and derivatizations of 1,1,1-Trichloro-2-methyl-2-propanol.

Oxidative Transformation Pathways (e.g., to Trichloroacetic Acid)

The oxidation of 1,1,1-trichloro-2-methyl-2-propanol, commonly known as chlorobutanol, can lead to the formation of trichloroacetic acid under robust oxidative conditions. This transformation is a significant reaction pathway, converting the tertiary alcohol into a carboxylic acid. The process involves the cleavage of the carbon-carbon bond adjacent to the hydroxyl group.

Strong oxidizing agents are typically required to facilitate this transformation. While specific, detailed mechanisms for this particular oxidation are not extensively documented in readily available literature, the general principles of alcohol oxidation suggest a pathway involving the removal of the tertiary hydrogen and subsequent cleavage of the C-C bond. One method for producing trichloroacetic acid involves the oxidation of trichloroacetaldehyde, a related compound. atamanchemicals.com Another route is the direct chlorination of acetic acid. atamanchemicals.com

The synthesis of trichloroacetic acid is significant as it is a versatile reagent in organic synthesis and has applications in various chemical industries. atamanchemicals.com It is also a known metabolite of several chlorinated compounds in biological systems. nih.gov

Reductive Transformation Pathways (e.g., to 1,1,1-Trichloro-2-methylpropan-2-amine)

The reduction of 1,1,1-trichloro-2-methyl-2-propanol can be achieved using powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), to yield 1,1,1-trichloro-2-methylpropan-2-amine. This reaction exemplifies the conversion of a hydroxyl group to an amino group, a fundamental transformation in organic synthesis.

The reaction likely proceeds through the formation of an aluminate ester intermediate after the deprotonation of the hydroxyl group by the hydride reagent. Subsequent nucleophilic attack by another hydride ion on the carbon atom bearing the oxygen, followed by workup, would lead to the desired amine. The use of a strong reducing agent like LiAlH₄ is necessary to effect this transformation, as the hydroxyl group is a poor leaving group and requires activation.

This reductive amination pathway provides a route to synthesize chlorinated amines, which can be valuable intermediates for the preparation of more complex nitrogen-containing compounds.

Nucleophilic Substitution Reactions of the Hydroxyl Moiety

The hydroxyl group of 1,1,1-trichloro-2-methyl-2-propanol, being a tertiary alcohol, can undergo nucleophilic substitution reactions, though the hydroxyl group itself is a poor leaving group. msu.edu To facilitate substitution, the hydroxyl group must first be protonated by an acid to form a better leaving group, water. msu.edu This allows for an Sₙ1-type reaction mechanism, where the departure of the leaving group results in the formation of a stable tertiary carbocation. msu.edulibretexts.org This carbocation is then attacked by a nucleophile.

For example, reaction with concentrated hydrochloric acid can replace the hydroxyl group with a chlorine atom. researchgate.net Similarly, other strong nucleophiles can displace the activated hydroxyl group. The rate of these Sₙ1 reactions is primarily dependent on the concentration of the alcohol and the stability of the resulting carbocation, rather than the concentration of the nucleophile. libretexts.org

Hydrolytic Degradation Mechanisms and Stability in Aqueous Media

1,1,1-Trichloro-2-methyl-2-propanol exhibits limited stability in aqueous solutions, particularly under alkaline conditions. phexcom.comeuropa.eu The degradation is catalyzed by hydroxide ions, leading to the hydrolysis of the compound. phexcom.comchemicalbook.com The stability is significantly better in acidic conditions, with a pH of 3 being optimal. phexcom.comchemicalbook.com As the pH increases, the rate of degradation becomes progressively worse. phexcom.comchemicalbook.com

The half-life of chlorobutanol in a solution at pH 7.5 and 25°C is approximately three months. phexcom.comchemicalbook.com The degradation process involves the formation of hydrochloric acid, acetone, and carbon monoxide. researchgate.netuomustansiriyah.edu.iq This decomposition can lead to a decrease in the pH of unbuffered solutions over time. europa.eu The compound is also volatile and can be lost from solutions, especially during autoclaving. phexcom.comchemicalbook.com

Derivatization Reactions for Analytical and Synthetic Applications

Derivatization of 1,1,1-trichloro-2-methyl-2-propanol is a crucial technique for both its analysis and its use in further synthesis. For analytical purposes, derivatization is often employed to enhance the detectability of the compound in chromatographic methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC). researchgate.net This can involve converting the alcohol into a more volatile or more easily detectable derivative. For instance, forming an ester or an ether can improve its chromatographic properties.

In a synthetic context, derivatization of the hydroxyl group allows for the introduction of various functional groups. For example, the reaction with hydroxylamine (B1172632) in an alkaline solution can form a hydroxamic acid derivative. researchgate.net Another significant derivatization is its conversion to 1,1,1-trichloro-2-methylpropyl-2-phosphoric acid. acs.org These derivatives can then serve as intermediates in the synthesis of more complex molecules.

Role as a Synthetic Intermediate

Preparation of Alpha-Chloroisobutyric Acid Derivatives

1,1,1-Trichloro-2-methyl-2-propanol serves as a key precursor in the synthesis of α-chloroisobutyric acid and its derivatives. google.com One patented method describes the reaction of 1,1,1-trichloro-2-methyl-2-propanol with partially hydrated aluminum chloride in a nitro-aromatic hydrocarbon solvent at temperatures between 55°C and 110°C to produce α-chloroisobutyric acid in good yields. google.com

This transformation involves a rearrangement reaction. A proposed industrial process involves reacting 1,1,1-trichloro-2-methyl-2-propanol in the presence of a Lewis acid catalyst at a temperature below its boiling point to yield 2-chloro-2-methylpropanoic acid (an isomer of α-chloroisobutyric acid). google.com Furthermore, 1,1,1-trichloro-2-methyl-2-propanol hemihydrate can facilitate the conversion of benzisoxazole to α-aryloxyisobutyric acid, highlighting its role as a reagent in synthesizing derivatives of α-chloroisobutyric acid. sigmaaldrich.com

Synthesis of Benzisoxazole and Alpha-Aryloxyisobutyric Acids

1,1,1-Trichloro-2-methyl-2-propanol, also known as chlorobutanol or chloretone, serves as a key reagent in the synthesis of α-aryloxyisobutyric acids from phenolic compounds. This transformation is particularly notable for its efficacy with sterically hindered phenols, a challenge for traditional alkylation methods. A significant application of this methodology is the conversion of complex substituted benzisoxazoles into their corresponding α-aryloxyisobutyric acid derivatives. sigmaaldrich.comresearchgate.net

In a documented synthesis, a substituted benzisoxazole was prepared from an oxime intermediate. sigmaaldrich.comgoogle.com The oxime was cyclized to form the benzisoxazole in high yields using either methanesulfonyl chloride or thionyl chloride in the presence of a base. sigmaaldrich.comresearchgate.netgoogle.com The resulting benzisoxazole, possessing a phenolic hydroxyl group, then serves as the substrate for the subsequent reaction with 1,1,1-trichloro-2-methyl-2-propanol. sigmaaldrich.comnih.gov

The conversion of the phenolic benzisoxazole to the α-aryloxyisobutyric acid is accomplished via the Bargellini reaction. sigmaaldrich.comresearchgate.net Initial attempts to synthesize the target α-aryloxyisobutyric acid using standard methods, such as alkylation with methyl 2-bromo-2-methylpropionate, proved to be inefficient, resulting in low conversions even after prolonged reaction times. sigmaaldrich.com In contrast, the Bargellini reaction, utilizing 1,1,1-trichloro-2-methyl-2-propanol hemihydrate, provided a high-yield, single-step route to the sterically congested product. sigmaaldrich.comresearchgate.net

The reaction conditions were optimized to achieve a high yield of the final acid. The process involves reacting the hindered phenolic benzisoxazole with 1,1,1-trichloro-2-methyl-2-propanol hemihydrate and powdered sodium hydroxide in acetone. sigmaaldrich.comresearchgate.net This optimized protocol resulted in a 95% yield of the desired α-aryloxyisobutyric acid. sigmaaldrich.comresearchgate.net The slow addition of a solution of chlorobutanol in acetone to the mixture of the phenol (B47542) and powdered NaOH is crucial to minimize the formation of by-products like mesityl oxide. researchgate.net

Table 1: Key Reagents and Yields in the Synthesis of a Sterically Congested α-Aryloxyisobutyric Acid

Step Starting Material Key Reagents Product Yield
Benzisoxazole Formation Oxime Intermediate Methanesulfonyl chloride/base or Thionyl chloride/base Benzisoxazole 92-94% sigmaaldrich.com

Investigations into Reactive Intermediates during Derivatization and Synthesis

The mechanism of the Bargellini reaction, through which 1,1,1-trichloro-2-methyl-2-propanol facilitates the formation of α-aryloxyisobutyric acids, involves the generation of a highly reactive intermediate. sigmaaldrich.commdpi.com Treatment of chlorobutanol with a strong base, such as sodium hydroxide, leads to the formation of a transient species known as the Bargellini epoxide, which is presumed to be a gem-dichloroepoxide. researchgate.netmdpi.comencyclopedia.pub

Table 2: Properties of the Reactive Intermediate

Intermediate Name Presumed Structure Method of Detection Half-life (approx.)

This epoxide is the key electrophile in the reaction. mdpi.com It is formed in situ from chlorobutanol and is immediately intercepted by the nucleophilic phenoxide ion generated from the benzisoxazole precursor under the basic conditions. mdpi.comencyclopedia.pub The reaction proceeds via a nucleophilic attack of the phenolate (B1203915) on the epoxide, which has significant SN1 character, leading to the formation of an acyl chloride intermediate. mdpi.com This intermediate is subsequently hydrolyzed under the strongly basic reaction conditions to yield the final carboxylate product. mdpi.com

Kinetic studies have provided insight into the formation and subsequent reactions of this intermediate. The deprotonation of chloroform to a trichloromethyl anion is a rapid process, whereas the subsequent α-elimination to form dichlorocarbene (B158193) is slower. mdpi.com The Bargellini epoxide, generated from chlorobutanol, exists in a delicate equilibrium. It has been suggested that the epoxide can revert to acetone and dichlorocarbene, which would then be hydrolyzed to form by-products such as carbon monoxide. researchgate.netmdpi.com The use of powdered sodium hydroxide is critical as it helps to suppress aldol (B89426) side-reactions involving the acetone solvent, thereby favoring the desired reaction pathway. acs.org The transient nature of the epoxide, with a half-life of approximately five minutes, underscores the importance of carefully controlled reaction conditions to ensure it is efficiently trapped by the phenol to maximize the yield of the α-aryloxyisobutyric acid. sigmaaldrich.comresearchgate.netacs.org

Sophisticated Analytical and Spectroscopic Characterization of 1,1,1 Trichloro 2 Methyl 2 Propanol Chlorobutanol

Advanced Chromatographic Methodologies

Chromatographic techniques are fundamental in the analysis of chlorobutanol (B1668791), offering high-resolution separation for both quantitative and qualitative assessment.

Gas chromatography is a well-established method for the determination of chlorobutanol. europa.eu It is particularly useful for assessing the purity of the compound and for monitoring the progress of its synthesis, which typically involves the nucleophilic addition of chloroform (B151607) to acetone (B3395972). zenodo.orgechemi.com Purity levels of 98.0% or higher are commonly verified using GC. avantorsciences.comtcichemicals.com

For quantitative analysis, a gas chromatograph equipped with an electron capture detector is often employed. europa.eunih.gov An internal standard, such as 2,2,2-trichloroethanol, may be used to improve the accuracy and precision of the measurement. europa.eu The general gas chromatographic method is applicable for the quantitative determination of chlorobutanol in various preparations. drugfuture.com In a typical setup, the injection port temperature is maintained at 180°C and the detector at 220°C. drugfuture.com

ParameterValue/DescriptionSource
Purity Specification ≥98.0% avantorsciences.comtcichemicals.com
Detector Electron Capture Detector (ECD) europa.eunih.gov
Internal Standard 2,2,2-trichloroethanol, Benzaldehyde europa.eudrugfuture.com
Injection Port Temp. 180°C drugfuture.com
Detector Temp. 220°C drugfuture.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) serve as powerful alternatives to GC for chlorobutanol analysis. nih.gov These methods are particularly valuable for analyzing chlorobutanol in complex matrices like pharmaceutical pomades and ophthalmic solutions. nih.govnih.gov

A common approach involves reverse-phase HPLC using a C18 column. nih.govnih.govveterinarypharmacon.com For instance, a method utilizing a 10-micron octadecylsilane (B103800) column with a mobile phase of methanol-water (50:50) and UV detection at 210 nm has been successfully developed. nih.gov In such a system, chlorobutanol exhibits a specific retention time, allowing for its separation and quantification. nih.govveterinarypharmacon.com UPLC, coupled with tandem mass spectrometry (UPLC-MS/MS), offers even higher throughput and sensitivity, making it suitable for the rapid quality control of formulations containing chlorobutanol. researchgate.net

TechniqueColumnMobile PhaseDetectionSource
RP-HPLC 10-micron octadecylsilane (C18)Methanol-Water (50:50)UV at 210 nm nih.gov
RP-HPLC Agilent Zorbax Eclipse XDB C1815 mM phosphate (B84403) buffer (pH 3.0) and methanol (B129727) (gradient)UV at 210 nm nih.gov
UPLC-MS/MS Not specified0.1% formic acid in acetonitrile (B52724) and waterMass Spectrometry researchgate.net

Mass Spectrometric (MS) Analysis for Structural Confirmation and Impurity Profiling

Mass spectrometry, often coupled with a chromatographic inlet like GC-MS, is indispensable for the structural confirmation of chlorobutanol and the identification of trace-level impurities. The mass spectrum of chlorobutanol provides a unique fragmentation pattern that serves as a molecular fingerprint. While the molecular ion may be observed, the spectrum is often characterized by specific fragment ions that are indicative of its structure.

LC coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS) has been developed for sensitive determination, with a detection limit of 0.2 ppm and a quantitation limit of 0.5 ppm. This high sensitivity is crucial for the analysis of potential genotoxic impurities in active pharmaceutical ingredients.

Spectroscopic Investigations

Spectroscopic methods provide detailed information about the molecular structure, bonding, and conformation of chlorobutanol.

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural elucidation of 1,1,1-trichloro-2-methyl-2-propanol.

The ¹H NMR spectrum of chlorobutanol is relatively simple, showing characteristic signals for the methyl protons and the hydroxyl proton. chemicalbook.comspectralservice.de In some heparin injections, the signal for chlorobutanol appears at approximately δ 1.6 ppm. spectralservice.de

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. chemicalbook.com The chemical shifts of the carbon atoms are influenced by their local electronic environment, allowing for the confirmation of the presence of the trichloromethyl group, the quaternary carbon, and the two methyl groups.

NucleusApproximate Chemical Shift (ppm)Source
¹H (in heparin injections) 1.6 spectralservice.de
¹³C Data available but specific shifts vary with solvent chemicalbook.comnih.gov

Infrared (IR) and Raman spectroscopy are used to investigate the vibrational modes of the chlorobutanol molecule, yielding insights into its functional groups and conformation. researchgate.net The IR spectrum of chlorobutanol shows characteristic absorption bands for the hydroxyl (O-H) group and the carbon-chlorine (C-Cl) bonds. zenodo.org

A broad and very intense band around 3400 cm⁻¹ in the infrared spectrum is a key feature, indicating strong intermolecular hydrogen bonding involving the hydroxyl group. researchgate.net The presence of methyl groups is confirmed by C-H stretching vibrations, which appear around 2995 cm⁻¹ and 2945 cm⁻¹. zenodo.org Deformations of the C-H bonds in the methyl groups give rise to bands at lower frequencies, such as 1459 cm⁻¹, 1440 cm⁻¹, and 1385 cm⁻¹. zenodo.org Computational studies, such as DFT-B3LYP, predict a non-planar gauche structure as the most stable conformation. researchgate.net

Vibrational ModeApproximate Wavenumber (cm⁻¹)Source
O-H Stretch (intermolecular H-bonding) ~3400 researchgate.net
C-H Stretch (methyl) 2995, 2945 zenodo.org
C-H Deformation (methyl) 1459, 1440, 1385 zenodo.org

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Solid-State Properties and Phase Transitions

Nuclear Quadrupole Resonance (NQR) spectroscopy is a powerful technique for investigating the local chemical environment of nuclei with a nuclear spin quantum number greater than 1/2, such as the chlorine isotopes (³⁵Cl and ³⁷Cl). du.ac.in This method detects transitions between nuclear quadrupole energy levels, which are split by the interaction of the nuclear electric quadrupole moment with the local electric field gradient (EFG) at the nucleus. du.ac.in The resulting resonance frequencies are highly sensitive to the molecular structure, crystal packing, and intermolecular interactions in the solid state.

For 1,1,1-trichloro-2-methyl-2-propanol, particularly its hemihydrate form, NQR has been employed to study solid-state characteristics. A notable study investigated the phase transitions and the broadening of the ³⁵Cl NQR spectrum in 1,1,1-trichloro-2-methyl-2-propanol hemihydrate. amanote.comoup.comamanote.com Changes in the NQR spectrum, such as frequency shifts or line broadening, can signify alterations in the crystalline lattice and molecular dynamics, providing insight into temperature-dependent phase transitions. amanote.comoup.com The analysis of the chlorine NQR spectrum helps to characterize the electronic environment of the trichloromethyl group within the crystal structure. amanote.com

Computational Chemistry and Quantum Mechanical Modeling

Computational chemistry provides profound insights into the molecular properties of 1,1,1-trichloro-2-methyl-2-propanol, complementing experimental data with theoretical calculations. Quantum mechanical models are used to predict geometries, energies, spectroscopic features, and reaction mechanisms at the atomic level.

Conformational Analysis and Energy Minimization Studies (e.g., DFT, MP2, MP4 Levels of Theory)

The conformational landscape of 1,1,1-trichloro-2-methyl-2-propanol has been explored using high-level quantum chemical calculations. Research into its conformational stability was conducted utilizing Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G** basis set, as well as Møller-Plesset perturbation theory at MP2/6-311+G** and MP4(SDQ)/6-311+G** levels. researchgate.netresearchgate.net

These computational studies predicted that the most stable conformer of chlorobutanol is a non-planar gauche structure. researchgate.netresearchgate.net The planar cis and trans conformers, by contrast, were found to be energetic transition states rather than stable minima. These planar structures were calculated to be approximately 3 kcal/mol higher in energy than the stable gauche form. researchgate.netresearchgate.net This energy difference highlights the significant preference for the staggered arrangement, which minimizes steric hindrance.

Relative Conformational Energies of 1,1,1-Trichloro-2-methyl-2-propanol. researchgate.netresearchgate.net
ConformerRelative Energy (kcal/mol)Status
Gauche0.0Energy Minimum
Cis~3.0Transition State
Trans~3.0Transition State

Theoretical Predictions of Vibrational Spectra and Molecular Parameters

Theoretical calculations have been instrumental in assigning and interpreting the vibrational spectra (Infrared and Raman) of 1,1,1-trichloro-2-methyl-2-propanol. The vibrational frequencies for the low-energy gauche structure were computed at the B3LYP level of theory, allowing for tentative assignments of the molecule's normal modes by combining theoretical predictions with experimental data. researchgate.net

A key feature in the experimental infrared spectrum is a broad, intense band observed around 3400 cm⁻¹. researchgate.net Computational models support the assignment of this band to strong intermolecular interactions, specifically dipolar interactions between the chlorine atoms and the hydroxyl hydrogen [Cl⋯H(O)] in the condensed phase. researchgate.net The calculations predicted a non-bonded Cl⋯H(O) distance of approximately 2.6–2.7 Å in the low-energy structures, which is indicative of a significant hydrogen-bonding-like interaction. researchgate.net

Predicted Molecular and Spectroscopic Parameters for 1,1,1-Trichloro-2-methyl-2-propanol. researchgate.net
ParameterPredicted Value/ObservationMethod/Basis
Calculated Non-Bonded Cl⋯H(O) Distance2.6–2.7 ÅDFT/MP2/MP4
Calculated Vibrational FrequenciesUsed for normal mode assignmentsB3LYP
Broad IR Band (Intermolecular Interaction)~3400 cm⁻¹Experimental/Theoretical

Simulation of Reaction Pathways and Transition States

While detailed computational studies on the simulation of reaction pathways and transition states specifically for 1,1,1-trichloro-2-methyl-2-propanol are not widely documented in the searched literature, research on structurally similar molecules provides a framework for such investigations. For example, studies on related compounds like 1-chloro-2-methyl-2-propanol (B146346) have explored reaction mechanisms on catalyst surfaces. One such study investigated the thermal activation of 1-chloro-2-methyl-2-propanol on a Ni(100) surface, identifying the formation of an oxametallacycle surface intermediate. acs.org

This type of research illustrates the methods used to model reaction pathways, involving the calculation of potential energy surfaces to identify intermediates, transition states, and product formation. Similar computational strategies could be applied to 1,1,1-trichloro-2-methyl-2-propanol to explore its degradation pathways, oxidation mechanisms, or its role in chemical synthesis, providing molecular-level detail that is often inaccessible through experimental means alone.

Environmental Chemistry and Advanced Degradation Technologies for 1,1,1 Trichloro 2 Methyl 2 Propanol Chlorobutanol

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.com These processes are considered highly effective for treating a wide variety of emerging contaminants, including pharmaceuticals like chlorobutanol (B1668791). nih.govresearchgate.net

Photocatalytic degradation using semiconductors like titanium dioxide (TiO₂) is a prominent AOP for the breakdown of persistent organic pollutants. researchgate.netmdpi.com When TiO₂ is irradiated with UV light, it generates electron-hole pairs. These charge carriers migrate to the catalyst surface and react with water and oxygen to produce highly reactive species, primarily hydroxyl radicals (•OH), which are responsible for the oxidation of organic compounds. mdpi.commdpi.com

The degradation of chlorobutanol via TiO₂ photocatalysis would involve the attack of these hydroxyl radicals on the molecule. The process can lead to the cleavage of carbon-carbon and carbon-chlorine bonds, initiating a cascade of reactions. The trichloromethyl group is a likely site for initial attack, leading to dechlorination. Subsequent oxidation steps would continue to break down the molecule into smaller fragments. The efficiency of this process is influenced by parameters such as catalyst loading, pH, and the presence of other substances in the water. researchgate.netrsc.org For instance, the presence of chloride ions, which are themselves a product of chlorobutanol degradation, can inhibit the photocatalytic process by blocking active sites on the TiO₂ surface. rsc.org

Ozonation (O₃) and peroxide-enhanced systems like O₃/H₂O₂ are other effective AOPs for water treatment. Ozone itself is a strong oxidant, but its combination with hydrogen peroxide (H₂O₂) significantly enhances the production of hydroxyl radicals, leading to faster and more efficient degradation of organic pollutants. mdpi.com

In the context of chlorobutanol degradation, this system would work through the attack of both ozone molecules and hydroxyl radicals. The reaction pathways can be complex, involving multiple steps of oxidation and fragmentation. The presence of the tertiary alcohol group and the trichloromethyl group in chlorobutanol provides multiple reaction sites. The efficiency of the O₃/H₂O₂ process is dependent on factors like the pH of the solution, the concentration of ozone and hydrogen peroxide, and the presence of radical scavengers. mdpi.commdpi.com

Mineralization refers to the complete conversion of an organic pollutant into inorganic substances like carbon dioxide, water, and mineral acids. For chlorobutanol, complete mineralization would result in the formation of CO₂, H₂O, and hydrochloric acid (HCl). researchgate.net Investigating mineralization pathways involves identifying the intermediate products formed during degradation. For chlorobutanol, this could involve the formation of acetone (B3395972) and dichlorocarbene (B158193), which is then hydrolyzed to form carbon monoxide. researchgate.net The ultimate goal of any degradation process is to achieve complete mineralization, thus eliminating any potential toxicity of the parent compound and its byproducts. googleapis.com

In the degradation of chlorobutanol, potential byproducts from oxidation could include trichloroacetic acid. The breakdown of the carbon skeleton could lead to the formation of smaller organic acids and aldehydes. The fate of these byproducts depends on their reactivity towards the oxidizing species present. Ideally, they are transient species that are quickly degraded into simpler, harmless compounds. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are instrumental in identifying and quantifying these degradation products. mdpi.comnih.gov

Thermal Degradation Profiles and Decomposition Products

Thermal degradation studies reveal the stability of a compound at elevated temperatures and the nature of its decomposition products. Chlorobutanol is known to degrade at higher temperatures. researchgate.netnih.gov When heated to decomposition, it emits toxic fumes of hydrogen chloride. nih.gov

Studies have shown that at 80°C, a significant portion of chlorobutanol can degrade over a period of days. researchgate.netnih.gov This degradation leads to the formation of acidic products, including hydrochloric acid, which consequently lowers the pH of the solution. researchgate.netnih.gov The decomposition of chlorobutanol in the presence of a base can generate a gem-dichloroepoxide intermediate. researchgate.net Further reaction can lead to the formation of acetone and dichlorocarbene. researchgate.net

ConditionObservationDecomposition Products
Heating to decompositionEmits toxic fumesHydrogen Chloride nih.gov
80°C in aqueous solution47.5% degradation in 5 daysAcidic degradation products (e.g., Hydrochloric Acid) researchgate.netnih.gov
In the presence of Sodium Hydroxide (B78521)Formation of intermediategem-dichloroepoxide, Acetone, Dichlorocarbene researchgate.net

Biodegradation Studies in Experimental Biological Systems

Biodegradation involves the use of microorganisms to break down pollutants. While chlorobutanol is used as an antimicrobial preservative, which suggests resistance to microbial action, some studies have investigated its biodegradability. phexcom.comzenodo.org The effectiveness of biodegradation depends on the presence of microbial populations capable of metabolizing the compound and the environmental conditions.

Studies on the antimicrobial activity of chlorobutanol show that it is effective against various bacteria and fungi, which implies that it is not readily biodegradable. phexcom.comzenodo.org However, the complete degradation pathway of many chlorinated compounds often involves a consortium of microorganisms, where different species carry out different steps of the degradation process. Research into the biodegradation of chlorobutanol would involve isolating and identifying microbial strains that can utilize it as a source of carbon and energy or co-metabolize it in the presence of other substrates. The degradation pathway would likely involve initial dechlorination steps followed by the breakdown of the carbon structure.

Minimum Inhibitory Concentrations (MICs) of Chlorobutanol phexcom.com
Microorganism TypeMIC (µg/mL)
Gram-positive bacteria650
Gram-negative bacteria1000
Yeasts2500
Fungi5000

Microbial Transformation Pathways and Enzyme Systems (e.g., Dehalogenation)

1,1,1-Trichloro-2-methyl-2-propanol (chlorobutanol) is recognized for its resistance to microbial degradation. Its chemical structure, specifically the tertiary alcohol group and the bulky trichloromethyl group on the adjacent carbon, presents significant steric hindrance that limits the accessibility for many microbial enzyme systems. This inherent recalcitrance means that natural attenuation pathways are generally inefficient. While abiotic degradation through hydroxide-ion-catalyzed hydrolysis can occur, leading to the formation of acetone, chloride ions, and other acidic products, this process is slow under neutral pH conditions, with a calculated half-life of approximately three months at pH 7.5 and 25°C. researchgate.netchemicalbook.comchemicalbook.com

Microbial dehalogenation is a critical first step in the breakdown of many chlorinated aliphatic compounds. muni.cztandfonline.com This process is catalyzed by enzymes known as dehalogenases. However, research into the enzymatic degradation of chlorobutanol itself is scarce. Studies have focused on structurally simpler haloalcohols, providing insight into the types of enzymes that could potentially be involved.

Haloalkane dehalogenases, for instance, are enzymes that catalyze the hydrolytic cleavage of carbon-halogen bonds. muni.czoup.com The haloalkane dehalogenase from Rhodococcus erythropolis Y2 and the LinB enzyme from Sphingomonas paucimobilis UT26 have demonstrated activity on a range of haloalcohols, including 4-chlorobutanol and 6-chlorohexanol. oup.comresearchgate.netasm.org The enzyme from R. erythropolis is notable as it does not require cofactors or oxygen to function and shows potential for industrial biotransformations. ucl.ac.uk However, the substrate specificity of these enzymes is a key limiting factor, and their efficacy against the sterically hindered structure of 1,1,1-trichloro-2-methyl-2-propanol has not been demonstrated. The table below summarizes the relative activity of some known dehalogenases on various haloalcohols, illustrating their substrate preferences.

Enzyme (Source Organism)SubstrateRelative Activity (%)Reference
LinB (Sphingomonas paucimobilis UT26)1-Chlorobutane100 asm.org
LinB (Sphingomonas paucimobilis UT26)4-Chlorobutanol90 asm.org
LinB (Sphingomonas paucimobilis UT26)6-Chlorohexanol116 asm.org
DhaA (Rhodococcus erythropolis Y2)1-Chlorobutane100 muni.cz
DhaA (Rhodococcus erythropolis Y2)4-Chlorobutanol1.07 muni.cz

Strategies for Engineered Bioremediation

Given the recalcitrance of 1,1,1-trichloro-2-methyl-2-propanol to natural microbial degradation, engineered bioremediation strategies are essential for its removal from contaminated environments. rsc.orgresearchgate.net These approaches typically involve either the use of genetically engineered microorganisms (GEMs) or the application of cell-free systems with purified or immobilized enzymes. rsc.orgacs.org

A promising blueprint for tackling such recalcitrant compounds is the synthetic metabolic pathway developed for the biodegradation of 1,2,3-trichloropropane (B165214) (TCP), another highly toxic and persistent pollutant. acs.orgresearchgate.net Since no natural organism can efficiently mineralize TCP aerobically, a multi-enzyme pathway was constructed using enzymes from different microorganisms. acs.orgrsc.org This demonstrates a viable strategy that could be adapted for chlorobutanol.

The key components of this engineered pathway for TCP include:

Engineered Haloalkane Dehalogenase: An improved version of the DhaA enzyme from Rhodococcus rhodochrous initiates the pathway by converting TCP to a less stable intermediate. acs.orgresearchgate.net

Haloalcohol Dehalogenase: The HheC enzyme from Agrobacterium radiobacter AD1 transforms the product of the first reaction into an epoxide. acs.orgrsc.org

Epoxide Hydrolase: The EchA enzyme, also from A. radiobacter AD1, hydrolyzes the epoxide to produce harmless glycerol (B35011). acs.orgresearchgate.net

This entire three-step enzymatic pathway has been successfully immobilized on a solid support. acs.org The resulting biocatalyst can operate in a packed-bed reactor, continuously converting TCP from contaminated water into glycerol over extended periods. acs.orgresearchgate.net This cell-free approach is advantageous as it avoids the release of GEMs into the environment, potentially simplifying regulatory approval and public acceptance. rsc.orgacs.org A similar strategy, involving the discovery or engineering of an initial enzyme capable of acting on 1,1,1-trichloro-2-methyl-2-propanol, followed by subsequent enzymatic transformations, represents a state-of-the-art approach for its remediation.

Table 2: Analogous Engineered Pathway for 1,2,3-Trichloropropane (TCP) Degradation
StepSubstrateEnzymeProductReference
11,2,3-Trichloropropane (TCP)Haloalkane Dehalogenase (engineered)2,3-Dichloropropane-1-ol acs.orgresearchgate.net
22,3-Dichloropropane-1-olHaloalcohol DehalogenaseEpichlorohydrin acs.orgresearchgate.net
3EpichlorohydrinEpoxide HydrolaseGlycerol acs.orgresearchgate.net

Metabolic Pathways in Non-Human Organisms

In non-human organisms, particularly mammals, the metabolism of 1,1,1-trichloro-2-methyl-2-propanol does not appear to proceed via aggressive degradation but rather through detoxification pathways. The primary routes reported are Phase II conjugation reactions. echemi.comdrugbank.comnih.gov These involve the attachment of endogenous molecules to the chlorobutanol structure to increase its water solubility and facilitate its excretion from the body. The specific pathways identified are:

Glucuronidation: Conjugation with glucuronic acid. echemi.comdrugbank.comnih.govpharmacompass.com

Sulphation: Conjugation with a sulfate (B86663) group. echemi.comdrugbank.comnih.govpharmacompass.com

Under physiological conditions, only a small fraction of an oral dose is recovered unchanged in urine, indicating that metabolic transformation is significant. drugbank.com

Beyond conjugation, the potential for Phase I oxidative metabolism exists, likely involving the cytochrome P450 (CYP) enzyme system. oup.comgoogle.com While direct evidence for specific P450 isozymes metabolizing chlorobutanol is limited, its structural relationship to chloroform (B151607) provides a strong inference. Chloroform is metabolized by cytochrome P450 2E1, a reaction required for its toxicity. nih.gov It is plausible that chlorobutanol could also be a substrate for CYP enzymes, potentially leading to oxidized metabolites. Chemical oxidation of chlorobutanol can yield trichloroacetic acid, suggesting a possible, though unconfirmed, biological metabolite.

Table 3: Known and Potential Metabolic Pathways for 1,1,1-Trichloro-2-methyl-2-propanol in Non-Human Organisms
Metabolic PathwayEnzyme SystemDescriptionEvidence LevelReference
GlucuronidationUDP-glucuronosyltransferases (UGTs)Phase II conjugation with glucuronic acid to increase water solubility for excretion.Reported in mammals echemi.comdrugbank.comnih.gov
SulphationSulfotransferases (SULTs)Phase II conjugation with a sulfate group to facilitate excretion.Reported in mammals echemi.comdrugbank.comnih.gov
Oxidation (Potential)Cytochrome P450 (e.g., CYP2E1)Phase I oxidation, inferred from the metabolism of the structural analog chloroform.Inferred/Hypothetical nih.gov

Molecular Mechanisms of Interaction in Non Human Biological Systems

Elucidation of Mechanisms Affecting Intracellular Calcium Dynamics in Secretory Cells (e.g., rat pancreatic acini)

No studies were identified that investigated the effects of 1,1,1-Trichloro-2-propanol on intracellular calcium dynamics in rat pancreatic acini or any other secretory cells. Research into how this specific compound might mobilize intracellular calcium stores, affect calcium-dependent ATPases, or influence store-operated calcium channels has not been published.

Molecular Basis of Interaction with Cellular Components in Experimental Models

Similarly, there is a lack of available research on the molecular basis of this compound's interaction with cellular components in experimental models. The scientific literature does not currently contain data on its binding to proteins, its effects on enzymatic activities, or its interactions with other cellular macromolecules.

While research exists for structurally related compounds such as trichloroethanol and 1,1,1-trichloroethane, the strict focus of this article on this compound prevents the inclusion of jejich findings, as the biological activity of chemical compounds is highly specific to their precise molecular structure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1,1-Trichloro-2-propanol, and how can product stability be ensured during synthesis?

  • Methodological Answer : Synthesis often involves chlorination of 2-propanol derivatives or reduction of trichloroacetone. A critical challenge is the compound’s instability due to reactive trichloromethyl and hydroxyl groups. To stabilize intermediates, use inert atmospheres (e.g., nitrogen) and low-temperature conditions (<10°C). Post-synthesis purification via fractional distillation under reduced pressure (e.g., 50–60 mmHg) minimizes thermal degradation. Analytical validation (GC-MS or NMR) is essential to confirm purity and structural integrity .

Q. How does this compound degrade under varying storage conditions, and what analytical methods are recommended for stability assessment?

  • Methodological Answer : Stability is highly pH- and temperature-dependent. Accelerated degradation studies in buffered solutions (pH 4–9) at 25°C and 40°C can identify optimal storage conditions. Monitor degradation products (e.g., chlorinated alkanes or ketones) using HPLC with UV detection (λ = 210–230 nm) or GC-MS. For long-term storage, maintain the compound in anhydrous, amber glass vials at –20°C to prevent hydrolysis and photolysis .

Q. What are the best practices for detecting trace levels of this compound in complex matrices?

  • Methodological Answer : Employ solid-phase extraction (SPE) with hydrophobic resins (e.g., C18) for sample pre-concentration. Gas chromatography (GC) paired with electron capture detection (ECD) offers high sensitivity for chlorinated compounds (detection limit ~0.1 ppb). For aqueous samples, derivatization with BSTFA enhances volatility and resolution. Validate methods using certified reference standards (e.g., NIST-traceable materials) to ensure accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and wear nitrile gloves, lab coats, and safety goggles due to its irritant properties. Avoid contact with oxidizing agents (risk of exothermic decomposition). Store in corrosion-resistant containers (e.g., PTFE-lined caps) away from light. Emergency spill protocols include neutralization with sodium bicarbonate and adsorption via vermiculite .

Advanced Research Questions

Q. How can this compound be quantified in environmental samples, and what challenges arise from matrix interferences?

  • Methodological Answer : In soil or water samples, liquid-liquid extraction (LLE) with methyl tert-butyl ether (MTBE) effectively isolates the compound. Matrix effects (e.g., humic acids) can be mitigated using matrix-matched calibration curves or standard addition. High-resolution mass spectrometry (HRMS) in tandem with GC enables precise identification, even in co-eluting peaks. Cross-validate with EPA Method 8270 for chlorinated organics .

Q. What are the dominant degradation pathways of this compound in aerobic vs. anaerobic environments?

  • Methodological Answer : Aerobic degradation typically involves microbial oxidation, yielding trichloroacetic acid as a metabolite. Under anaerobic conditions, reductive dechlorination produces 1,1-dichloro-2-propanol. Use isotopically labeled ¹³C- or ³⁶Cl-tracers to track pathways in microcosm studies. Kinetic modeling (e.g., first-order decay constants) quantifies half-lives in different redox environments .

Q. How does this compound interact with cellular oxidative stress pathways, and what assays are suitable for mechanistic studies?

  • Methodological Answer : The compound induces oxidative stress by depleting glutathione reserves. Measure reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA) in cell cultures. Combine with transcriptomic analysis (RNA-seq) to identify upregulated antioxidant genes (e.g., NRF2 targets). Dose-response studies in hepatocyte models (e.g., HepG2) clarify cytotoxicity thresholds .

Q. How can researchers resolve contradictions in literature data regarding the compound’s physicochemical properties?

  • Methodological Answer : Discrepancies in log P or solubility often arise from differing measurement techniques. Validate literature values via OECD 117 (shake-flask method for log P) and ASTM E1148 (solubility in buffered systems). Cross-reference with computational models (e.g., COSMO-RS) for theoretical validation. Publish raw datasets (e.g., NMR spectra, chromatograms) to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.